molecular formula C13H13ClN2O2 B1418475 2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid CAS No. 1156076-19-5

2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid

Cat. No. B1418475
M. Wt: 264.71 g/mol
InChI Key: UIDNFVUMQOHRHM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid, also known as CPP-ACP, is a synthetic compound that has been used in scientific research for a variety of applications. CPP-ACP has a wide range of applications in the study of biochemistry, physiology, and pharmacology. It is a non-toxic, non-allergenic, and non-irritating compound that can be used for a variety of research purposes. CPP-ACP is also known for its ability to increase the production of proteins and other molecules in cells, making it a valuable tool for studying the effects of drugs on cellular processes.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystallography : The compound has been used in the synthesis of various chemicals, such as the study involving the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, where its structural analysis was crucial for determining the correct regioisomer formed in the process (Kumarasinghe, Hruby, & Nichol, 2009).
  • X-Ray Crystal Structure : It has been used in the study of X-ray crystal structures of similar compounds, contributing to the understanding of their molecular configurations (Attia et al., 2013).

Biological Applications

  • Antagonistic Activities : Imidazole carboxylic acids, including similar compounds, have been evaluated for their antagonistic activities, such as in angiotensin II receptor antagonism, indicating potential pharmacological uses (Yanagisawa et al., 1996).

Chemical Properties and Applications

  • Chemical Stability and Activity : Derivatives of similar compounds have been synthesized and tested for various properties like fatty acid amide hydrolase inhibitory potency and phase I metabolic stability, contributing to the development of new pharmacophores (Garzinsky et al., 2018).
  • Photophysical Properties : Its derivatives have been studied for their photophysical properties, as seen in the synthesis of terthiophene-based imidazole luminophores, indicating applications in luminescence and magnetic properties studies (Wang et al., 2021).

Molecular Docking and Quantum Chemical Calculations

  • Molecular Docking Studies : The compound has been a subject in molecular docking studies to predict biological activities and interactions with different proteins, which is crucial in drug design and development (Viji et al., 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-5-propan-2-yl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-7(2)10-11(13(17)18)16-12(15-10)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDNFVUMQOHRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(N1)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid
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2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid
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2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid
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2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid
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2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid
Reactant of Route 6
2-(4-chlorophenyl)-5-(propan-2-yl)-1H-imidazole-4-carboxylic acid

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